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Compound of Interest

Compound Name:
Ethyl 3-methyl-1-phenylpyrazole-

5-carboxylate

Cat. No.: B183241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrazole carboxylate scaffold is a privileged structure in medicinal chemistry,

demonstrating a broad spectrum of biological activities. This guide provides an objective

comparison of the structure-activity relationships (SAR) of various phenylpyrazole carboxylate

derivatives across different therapeutic and agrochemical areas, supported by experimental

data.

Antibacterial Activity
Phenylpyrazole carboxylates and their bioisosteres have been investigated as potential

antibacterial agents, demonstrating activity against a range of Gram-positive and Gram-

negative bacteria.
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Compound ID
R Group
Variation

Target Bacteria MIC (µg/mL) Reference

Series 1 Bacillus subtilis [1]

4g 4-Cl-phenyl 4 [1]

4h 4-F-phenyl 32 [1]

4d 4-CH3-phenyl 64 [1]

2
Unsubstituted

Phenyl
64 [1]

4t 2,4-di-Cl-phenyl 64 [1]

Series 2

Staphylococcus

aureus (including

MRSA)

[2]

27 3-CF3-phenyl 0.39 [2]

29
3,5-bis(CF3)-

phenyl
0.25 [2]

Series 3

Methicillin-

resistant S.

aureus (MRSA-

US300)

[3]

10
Thiazole

derivative
8 [3]

12
Phenylthiazole

derivative
16 [3]

Series 4 Escherichia coli [2]

12
1,3-diphenyl

pyrazole
1 [2]

18
Imidazo-pyridine

substituted
<1 (MBC) [2]
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The antibacterial activity of the phenylpyrazole derivatives was determined using the broth

microdilution method.[1][3]

Bacterial Strains: Target bacterial strains were cultured on Mueller-Hinton (MH) agar plates.

[1]

Inoculum Preparation: A bacterial suspension was prepared and adjusted to a concentration

of 5 × 10^5 CFU/mL in sterile saline.[1]

Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO)

to create stock solutions.

Serial Dilution: The stock solutions were serially diluted in MH broth in 96-well plates to

achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).[1]

Inoculation: Each well was inoculated with the prepared bacterial suspension.

Incubation: The plates were incubated at 37°C for 16-20 hours.[1]

MIC Determination: The MIC was recorded as the lowest concentration of the compound that

completely inhibited visible bacterial growth.[3]
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-Inflammatory Activity
Certain phenylpyrazole derivatives have shown potent anti-inflammatory properties, primarily

through the inhibition of p38α mitogen-activated protein kinase (MAPK).

Compound ID
R Group
Variation

p38α MAPK
Inhibition IC50
(µmol/L)

In vivo Anti-
inflammatory
Activity (%
inhibition)

Reference

3c 4-Cl-phenyl 0.037 80.93 [4]

3a 2-Cl-phenyl 0.039 - [4]

3b 3-Cl-phenyl 0.039 - [4]

3g 4-Br-phenyl 0.042 - [4]

SB 203580 Reference 0.043 - [4]

3e 4-F-phenyl 0.048 - [4]

3h 4-NO2-phenyl 0.067 - [4]

Diclofenac Reference - 81.72 [4]

This in vivo assay evaluates the anti-inflammatory activity of the compounds.[4]

Animals: Wistar albino rats are used for the experiment.

Compound Administration: The test compounds and a reference drug (e.g., diclofenac

sodium) are administered orally at a specific dose (e.g., 10 mg/kg body weight).[4]

Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% w/v

carrageenan solution is injected into the sub-plantar region of the rat's left hind paw.
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Edema Measurement: The paw volume is measured at specified time intervals (e.g., 0, 1, 2,

3, and 4 hours) after the carrageenan injection using a plethysmometer.

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group

relative to the control group that received only the vehicle.
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Caption: Inhibition of the p38 MAPK signaling pathway by phenylpyrazole carboxylates.

Anti-HIV Activity
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Phenylpyrazole derivatives have been explored as potential anti-HIV agents, with some

compounds showing promising inhibitory activity against HIV-1 replication.

Compound ID
R Group
Variation

HIV-1 Strain IC50 (µM) Reference

5f
Pyrazole

derivative
Q23 0.39 [5]

5f
Pyrazole

derivative
CAP210 1.00 [5]

4b

3-

benzoylbenzofur

an precursor

Q23 0.49 [5]

4b

3-

benzoylbenzofur

an precursor

CAP210 0.12 [5]

c
N'-nicotinoyl-2-

pyrazoline
IIIB 5.7 [6]

c
N'-nicotinoyl-2-

pyrazoline
ROD 7.0 [6]

This assay determines the ability of compounds to inhibit HIV-1 replication in a cell-based

model.[7]

Cell Line: A suitable cell line, such as CEM-GFP cells, is used.[7]

Compound Treatment: Cells are pre-incubated with various concentrations of the test

compounds for 2 hours at 37°C.[7]

Viral Infection: A known amount of HIV-1 (e.g., NL4-3 strain) is added to the cell cultures. The

adsorption period is typically 3 hours at 37°C.[7]

Incubation: The infected cells are incubated for a period of time (e.g., 72 hours) to allow for

viral replication.[7]
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Quantification of Viral Replication: The extent of viral replication is quantified. This can be

done by measuring the expression of a reporter gene like Green Fluorescent Protein (GFP)

using flow cytometry or by quantifying the amount of viral p24 antigen in the cell supernatant

using an ELISA.[7]

IC50 Determination: The IC50 value, the concentration of the compound that inhibits viral

replication by 50%, is calculated from the dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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